molecular formula C32H30N2O6S B11676029 ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11676029
M. Wt: 570.7 g/mol
InChI Key: VYJRZFORHSMCBR-OOAXWGSJSA-N
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Description

Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C32H30N2O6S

Molecular Weight

570.7 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[[2-(2-phenoxyethoxy)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H30N2O6S/c1-4-38-31(36)28-21(2)33-32-34(29(28)22-14-16-24(37-3)17-15-22)30(35)27(41-32)20-23-10-8-9-13-26(23)40-19-18-39-25-11-6-5-7-12-25/h5-17,20,29H,4,18-19H2,1-3H3/b27-20-

InChI Key

VYJRZFORHSMCBR-OOAXWGSJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=CC=C4OCCOC5=CC=CC=C5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CC=C4OCCOC5=CC=CC=C5)S2)C

Origin of Product

United States

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